REACTION_SMILES
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[Cl:1][c:2]1[c:3]([N+:13](=[O:14])[O-:15])[cH:4][c:5]2[c:6](=[O:12])[nH:7][cH:8][n:9][c:10]2[cH:11]1.[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[Cl:1][c:2]1[c:3]([N+:13](=[O:14])[O-:15])[cH:4][c:5]2[c:6]([Cl:18])[n:7][cH:8][n:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cnc2cc(Cl)c([N+](=O)[O-])cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc2c(Cl)ncnc2cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |